Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]- is an organic compound with the molecular formula C13H10ClNO4S. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a nitro group, and a phenylsulfonylmethyl group. It is used in various chemical processes and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]- typically involves the nitration of chlorobenzene followed by sulfonylation. The nitration process involves the reaction of chlorobenzene with nitric acid, resulting in the formation of 4-nitrochlorobenzene . This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed
Reduction: 4-amino-1-nitro-2-[(phenylsulfonyl)methyl]benzene.
Substitution: 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]phenol.
Oxidation: 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]sulfone.
Wissenschaftliche Forschungsanwendungen
Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonylmethyl group can also participate in binding interactions with proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-4-nitro-: Similar structure but lacks the phenylsulfonylmethyl group.
Benzene, 1-chloro-4-methyl-2-nitro-: Contains a methyl group instead of the phenylsulfonylmethyl group.
Uniqueness
Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
89303-10-6 |
---|---|
Molekularformel |
C13H10ClNO4S |
Molekulargewicht |
311.74 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)-4-chloro-1-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4S/c14-11-6-7-13(15(16)17)10(8-11)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI-Schlüssel |
HZDABTBFYUKBPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.